molecular formula C10H13BrClNO B14370768 1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride CAS No. 90868-94-3

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride

Katalognummer: B14370768
CAS-Nummer: 90868-94-3
Molekulargewicht: 278.57 g/mol
InChI-Schlüssel: PDCKRWJGEXJWJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. It is characterized by the presence of a bromophenyl group attached to a dimethylamino ethanone moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst depending on the specific synthetic route

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields higher purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: 4-bromobenzoic acid

    Reduction: 1-(4-Bromophenyl)-2-(dimethylamino)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride
  • 1-(4-Fluorophenyl)-2-(dimethylamino)ethanone;hydrochloride
  • 1-(4-Methylphenyl)-2-(dimethylamino)ethanone;hydrochloride

Uniqueness

1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

90868-94-3

Molekularformel

C10H13BrClNO

Molekulargewicht

278.57 g/mol

IUPAC-Name

1-(4-bromophenyl)-2-(dimethylamino)ethanone;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-12(2)7-10(13)8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3;1H

InChI-Schlüssel

PDCKRWJGEXJWJN-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(=O)C1=CC=C(C=C1)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.